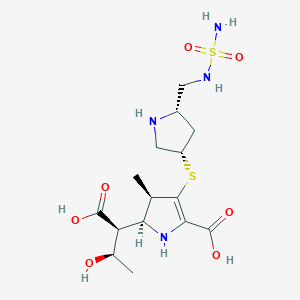
Doripenem-M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doripenem-M1 is a microbiologically inactive ring-opened metabolite of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat complicated intra-abdominal and urinary tract infections . The compound this compound is formed primarily via the action of dehydropeptidase-I on doripenem .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Doripenem-M1 involves the metabolism of doripenem by dehydropeptidase-I. This enzyme catalyzes the hydrolysis of the beta-lactam ring in doripenem, resulting in the formation of the ring-opened metabolite, this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the production of doripenem itself involves complex synthetic routes, including the use of beta-lactam intermediates and various protective group strategies to ensure the stability and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doripenem-M1 undergoes several types of chemical reactions, including hydrolysis and oxidation. The primary reaction is the hydrolysis of the beta-lactam ring by dehydropeptidase-I .
Common Reagents and Conditions
The hydrolysis reaction that forms this compound requires the presence of dehydropeptidase-I and occurs under physiological conditions. No additional reagents are typically required for this enzymatic reaction .
Major Products Formed
The major product formed from the hydrolysis of doripenem is this compound, which is microbiologically inactive .
Scientific Research Applications
Doripenem-M1 is primarily studied in the context of its formation and role as a metabolite of doripenem. Research applications include:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and excretion of doripenem in the human body.
Antibiotic Resistance: Investigating the role of this compound in the development of resistance to carbapenem antibiotics.
Clinical Studies: Monitoring the levels of this compound in patients undergoing treatment with doripenem to understand its impact on efficacy and safety.
Mechanism of Action
Doripenem-M1 itself does not have a direct mechanism of action as it is microbiologically inactive. its formation from doripenem involves the hydrolysis of the beta-lactam ring by dehydropeptidase-I. Doripenem exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.
Uniqueness
Doripenem-M1 is unique in that it is a specific metabolite of doripenem formed through enzymatic hydrolysis. Unlike other carbapenems, doripenem has a higher stability in aqueous solutions and a lower propensity to induce seizures .
Biological Activity
Doripenem-M1 is a metabolite of doripenem, a broad-spectrum carbapenem antibiotic. Understanding the biological activity of this compound is crucial for assessing its pharmacological implications, particularly in the context of antibiotic therapy. This article reviews the biological activity, pharmacokinetics, and clinical relevance of this compound, supported by data tables and case studies.
Overview of Doripenem and Its Metabolite
Doripenem is known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria. It works primarily by inhibiting bacterial cell wall biosynthesis through the inactivation of penicillin-binding proteins (PBPs) . The metabolism of doripenem leads to the formation of this compound, which is considered microbiologically inactive but plays a significant role in understanding the drug's pharmacokinetics.
Pharmacokinetics of this compound
Doripenem is primarily eliminated unchanged via renal pathways, with a minor fraction being metabolized to this compound. The pharmacokinetic parameters for this compound have been evaluated in various studies:
Biological Activity and Efficacy
The biological activity of this compound is indirectly assessed through its parent compound, doripenem. While doripenem exhibits significant antibacterial activity, this compound does not possess similar efficacy against pathogens. However, understanding its pharmacokinetic profile helps in evaluating the overall therapeutic index of doripenem.
In Vitro Studies
In vitro studies have demonstrated that doripenem has a similar spectrum of activity to imipenem against various microorganisms:
- Gram-negative bacteria : Effective against strains resistant to other antibiotics.
- MIC values : Doripenem's MIC50 and MIC90 values for Enterobacteriaceae were ≤ 0.06–0.25 mg/L and ≤ 0.06–0.5 mg/L respectively .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of doripenem compared to other carbapenems like meropenem:
- Trial 1 : In a study involving patients with complicated intra-abdominal infections, doripenem showed a clinical cure rate comparable to meropenem (82.8% vs. 85.9%) after treatment .
- Trial 2 : In patients with nosocomial pneumonia, doripenem was found non-inferior to imipenem/cilastatin in terms of clinical outcomes .
Safety Profile
The safety profile of doripenem and its metabolite has been evaluated in various studies:
Properties
CAS No. |
1222629-57-3 |
|---|---|
Molecular Formula |
C15H26N4O7S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3-methyl-4-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H26N4O7S2/c1-6-11(10(7(2)20)14(21)22)19-12(15(23)24)13(6)27-9-3-8(17-5-9)4-18-28(16,25)26/h6-11,17-20H,3-5H2,1-2H3,(H,21,22)(H,23,24)(H2,16,25,26)/t6-,7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
DGCDKVKIMXIBKA-VFZPANTDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)CNS(=O)(=O)N)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)CNS(=O)(=O)N)C(=O)O)C(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















